Perhydropyrene
Overview
Description
It is structurally similar to pyrene, but all the double bonds in the benzene rings are replaced by single bonds with hydrogen atoms . This transformation results in a saturated polycyclic hydrocarbon, making it a non-aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perhydropyrene can be synthesized through the hydrogenation of pyrene. The process involves the use of a hydrogenation catalyst, typically palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{16}\text{H}{10} + 8\text{H}2 \rightarrow \text{C}{16}\text{H}_{26} ] This reaction requires careful control of temperature and pressure to ensure complete hydrogenation and to avoid partial hydrogenation products .
Industrial Production Methods: In an industrial setting, the hydrogenation process is scaled up using large reactors capable of withstanding high pressures. The use of continuous flow reactors can enhance the efficiency and yield of this compound production. The catalyst is often recycled to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Perhydropyrene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound ketones and alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although this compound is already fully hydrogenated, it can undergo further reduction under extreme conditions, though this is less common.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Halogenation: Chlorine or bromine gas in the presence of a catalyst such as iron (Fe).
Major Products:
Oxidation: this compound ketones and alcohols.
Halogenation: this compound chlorides and bromides.
Scientific Research Applications
Perhydropyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties of saturated polycyclic hydrocarbons and their reactivity.
Biology: Research into the biological effects of this compound is ongoing, particularly its interactions with biological membranes and potential as a bioactive compound.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of perhydropyrene is primarily related to its chemical reactivity. As a saturated hydrocarbon, it is relatively inert compared to its aromatic counterparts. its derivatives can interact with various molecular targets, including enzymes and receptors, depending on the functional groups attached to the this compound core. The pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
Perhydrophenanthrene: Another fully hydrogenated polycyclic hydrocarbon with similar properties.
Decalin: A bicyclic hydrocarbon with a similar saturated structure.
Cyclohexane: A simpler cyclic hydrocarbon used as a reference for studying polycyclic compounds.
Uniqueness: Perhydropyrene is unique due to its fully saturated structure derived from pyrene, making it a valuable compound for studying the transition from aromatic to saturated hydrocarbons. Its stability and reactivity profile differ significantly from its aromatic precursor, providing insights into the behavior of polycyclic hydrocarbons under various conditions .
Properties
IUPAC Name |
1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h11-16H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBPEZLZCGOWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3CCCC4C3C2C(C1)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873304 | |
Record name | Perhydropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2435-85-0, 16291-77-3 | |
Record name | Perhydropyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2435-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perhydropyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhydropyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhydropyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perhydropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecahydropyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERHYDROPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5UZS47HQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Perhydropyrene?
A1: this compound has the molecular formula C16H26 and a molecular weight of 218.38 g/mol.
Q2: What are the key structural features of this compound?
A2: this compound is a fully saturated polycyclic hydrocarbon, meaning it contains only carbon and hydrogen atoms and has no double or triple bonds. Its structure consists of four fused cyclohexane rings arranged in a planar configuration. Research indicates the existence of various stereoisomers, including those with chair and twist-boat conformations of the six-membered rings. [, ]
Q3: How is this compound typically characterized using spectroscopic techniques?
A3: Gas chromatography-mass spectrometry (GC-MS) is frequently used to analyze this compound and its isomers. This technique separates different isomers based on their retention times and provides insights into their fragmentation patterns, aiding in structural identification. Additionally, force field calculations are employed in conjunction with GC-MS data to determine the configurations of different hydrogenated pyrene isomers. []
Q4: How does this compound behave in hydrogen transfer reactions?
A4: this compound acts as an effective hydrogen donor in reactions with aromatic compounds. Studies show that it readily transfers hydrogen to anthracene, forming pyrene and dihydroanthracene. [, , ] This property makes it relevant in the context of coal liquefaction and coprocessing, where it can enhance coal conversion by donating hydrogen. [, , ]
Q5: What is the role of this compound in coal coprocessing?
A5: this compound, representing a model naphthenic component of petroleum resid, has been studied for its role in coal coprocessing. Research suggests that it participates in hydrogen transfer reactions with aromatic components of coal, potentially leading to higher coal conversion and reduced retrogressive reactions in the resid. [, ]
Q6: How does the structure of this compound influence its diffusion in zeolites?
A6: Molecular simulations have investigated the diffusion characteristics of this compound in zeolites like MFI and FAU. The molecule's relatively large size hinders its diffusion through the channels of these zeolites. The study highlights the importance of molecular dimensions and zeolite pore size in determining diffusion capabilities. []
Q7: How does hydrogenation affect the photo-stability of Pyrene?
A7: Studies involving action spectroscopy reveal that super-hydrogenated pyrene, including hexahydropyrene (C16H20) and this compound (C16H26), exhibit lower photo-stability compared to pristine pyrene cations. While the additional hydrogen atoms increase heat capacity, they weaken the carbon backbone, making it more susceptible to fragmentation upon photon absorption. []
Q8: What is known about the biodegradation of this compound?
A8: Research on the biodegradation kinetics of various hydrocarbons, including this compound, at environmentally relevant concentrations has been conducted. Results indicate that this compound exhibits limited and inconsistent biodegradation across different environmental media (activated sludge filtrate, seawater, and lake water) compared to other hydrocarbons. []
Q9: How is computational chemistry used to study this compound?
A9: Computational methods, such as force field calculations, are employed to model and predict the structure and properties of this compound and its isomers. These calculations help determine the most stable conformations and provide insights into the relationship between structure and properties. [, ]
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